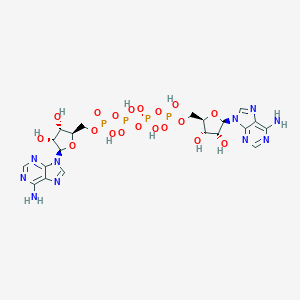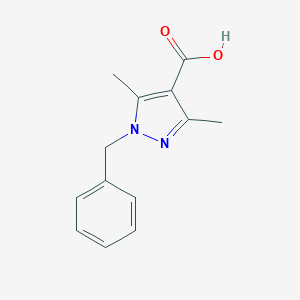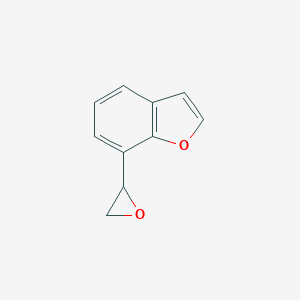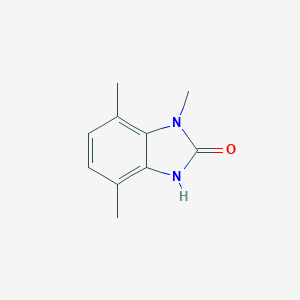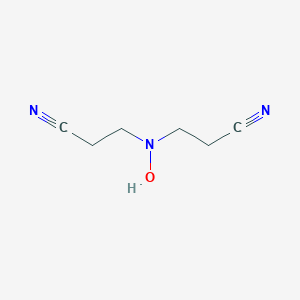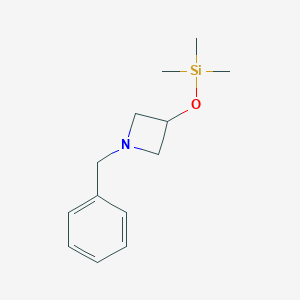
1-Benzyl-3-trimethylsilyloxy-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-trimethylsilyloxy-azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family and is commonly used in organic synthesis as a building block for various complex molecules. In
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-trimethylsilyloxy-azetidine has various applications in scientific research. It is commonly used as a building block for the synthesis of complex molecules such as alkaloids, peptides, and natural products. It has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine has been used in the development of new materials for various applications such as drug delivery systems and sensors.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-trimethylsilyloxy-azetidine is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in various biological processes. This inhibition can lead to a variety of physiological effects, including changes in cellular signaling pathways, gene expression, and metabolism.
Biochemische Und Physiologische Effekte
1-Benzyl-3-trimethylsilyloxy-azetidine has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism in animal models, making it a potential therapeutic agent for the treatment of diabetes. However, further research is needed to fully understand the biochemical and physiological effects of 1-Benzyl-3-trimethylsilyloxy-azetidine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzyl-3-trimethylsilyloxy-azetidine in lab experiments is its ease of synthesis. The synthesis method is simple and produces high yields, making it a cost-effective option for researchers. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine has a variety of applications in various fields, making it a versatile compound for scientific research. However, one limitation of using 1-Benzyl-3-trimethylsilyloxy-azetidine is its potential toxicity. Further research is needed to fully understand the toxicity of this compound and its potential effects on human health.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Benzyl-3-trimethylsilyloxy-azetidine. One potential direction is the further exploration of its therapeutic properties, particularly in the treatment of diabetes and other metabolic disorders. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine could be used in the development of new materials for drug delivery systems and sensors. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine involves the reaction of benzylamine with trimethylsilyl chloride in the presence of sodium hydride. The reaction takes place in anhydrous conditions and produces 1-Benzyl-3-trimethylsilyloxy-azetidine as the final product. This method has been widely used for the synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine due to its simplicity and high yield.
Eigenschaften
CAS-Nummer |
111043-42-6 |
|---|---|
Produktname |
1-Benzyl-3-trimethylsilyloxy-azetidine |
Molekularformel |
C13H21NOSi |
Molekulargewicht |
235.4 g/mol |
IUPAC-Name |
(1-benzylazetidin-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H21NOSi/c1-16(2,3)15-13-10-14(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI-Schlüssel |
GGTBVKOJUABMSG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Kanonische SMILES |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Synonyme |
1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)
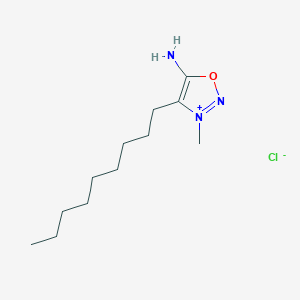
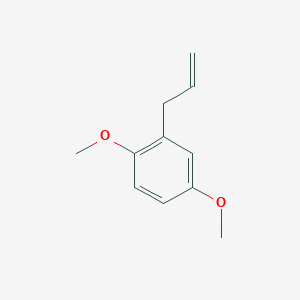
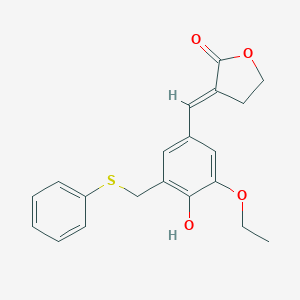
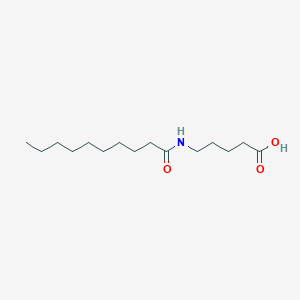
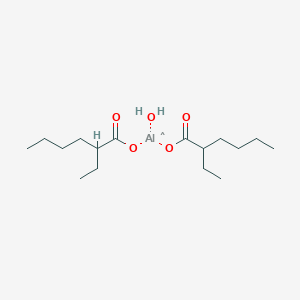
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
